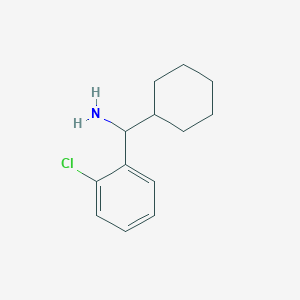

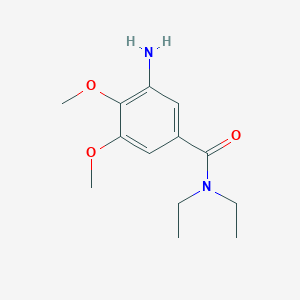

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic compounds typically involves multi-step reactions that convert various organic acids into their corresponding esters, hydrazides, and then into the desired heterocyclic structures. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involved converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols before the final compound was synthesized . This suggests that a similar approach could be used for synthesizing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide, although the specific reagents and conditions would likely differ.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is typically elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the structure of the synthesized compounds in the first paper was confirmed through 1H-NMR, IR, and mass spectral data . Similarly, the structure of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was characterized by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis . These techniques would be essential in analyzing the molecular structure of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of heterocyclic compounds can include cyclization and rearrangement processes. For example, N-(Phenylsulfonyl)- and N-methyl-N-(phenylsulfonyl)benzohydrazonoyl azides undergo cyclization to form tetrazoles, a process that may be characteristic of hydrazonoyl azides with strong electron-withdrawing substituents . This information could be relevant when considering the synthesis of tetrazole-containing compounds like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide, as the presence of electron-withdrawing groups could influence the cyclization step.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not provide specific data on the physical and chemical properties of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide, they do discuss the properties of similar compounds. For instance, the synthesized compounds in the first paper were screened for their biological activity against the lipoxygenase enzyme, indicating that these compounds have potential as enzyme inhibitors . The physical properties such as solubility, melting point, and stability would also be important to determine for practical applications and handling of the compound.

Applications De Recherche Scientifique

Molecular Structure Analysis and Synthetic Applications

The structural and synthetic versatility of tetrazole derivatives, including compounds similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide, has been extensively studied. For instance, the research on tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid demonstrates the compound's potential in creating derivatives with various biological activities through modifications at the amino and carboxyl terminal groups (Putis, Shuvalova, & Ostrovskii, 2008). This study underscores the compound's utility in synthesizing novel molecules with potential biological applications.

Pharmacological Research

Although direct studies on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide were not found, research on similar compounds provides insights into its potential pharmacological applications. The synthesis and pharmacological evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective agents highlight the therapeutic potential of structurally related compounds (Hassan, Khan, & Amir, 2012). This suggests the possibility of exploring N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide in similar pharmacological contexts.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of tetrazole derivatives, including N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide, is a subject of significant interest. Studies on the clean photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones to carbodiimides demonstrate the compound's potential in generating photostable end products, indicating its usefulness in industrial and medicinal applications (Alawode, Robinson, & Rayat, 2011). This property can be leveraged in designing novel synthesis pathways for pharmaceuticals and chemicals.

Propriétés

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c24-18(13-7-10-15-8-3-1-4-9-15)19-14-17-20-21-22-23(17)16-11-5-2-6-12-16/h1,3-4,8-9,16H,2,5-7,10-14H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSDAUJCNELAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)

![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)

![3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2504471.png)